molecular formula C7H12O B092533 2-Heptyn-1-ol CAS No. 1002-36-4

2-Heptyn-1-ol

Cat. No.: B092533
CAS No.: 1002-36-4
M. Wt: 112.17 g/mol
InChI Key: OGDYROFIIXDTQK-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Heptyn-1-ol can be synthesized through several methods, including:

    Alkyne Addition: One common method involves the addition of acetylene to a suitable aldehyde or ketone, followed by reduction. For example, the reaction of 1-hexyne with formaldehyde in the presence of a base can yield this compound.

    Grignard Reaction: Another method involves the reaction of a Grignard reagent, such as heptylmagnesium bromide, with formaldehyde, followed by hydrolysis to produce this compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired scale and application.

Chemical Reactions Analysis

2-Heptyn-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation catalysts such as palladium on carbon.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon or other suitable catalysts.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed:

    Oxidation: Aldehydes or ketones.

    Reduction: Alkenes or alkanes.

    Substitution: Halogenated compounds or other substituted derivatives.

Scientific Research Applications

2-Heptyn-1-ol has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes or other biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial or anticancer activity.

    Industry: Utilized in the production of specialty chemicals, fragrances, and other industrial products.

Mechanism of Action

The mechanism of action of 2-Heptyn-1-ol depends on its specific application and the target molecules involved. In general, the compound can interact with various molecular targets through its hydroxyl and alkyne functional groups. These interactions may involve hydrogen bonding, covalent bonding, or other types of chemical interactions, leading to changes in the activity or function of the target molecules.

Comparison with Similar Compounds

2-Heptyn-1-ol can be compared with other similar compounds, such as:

    2-Hexyn-1-ol: Similar structure but with one less carbon atom.

    2-Octyn-1-ol: Similar structure but with one more carbon atom.

    2-Pentyn-1-ol: Similar structure but with two fewer carbon atoms.

Uniqueness: The uniqueness of this compound lies in its specific chain length and the presence of both an alkyne and hydroxyl group, which confer distinct chemical properties and reactivity compared to its analogs.

Properties

IUPAC Name

hept-2-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O/c1-2-3-4-5-6-7-8/h8H,2-4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGDYROFIIXDTQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC#CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10905254
Record name Hept-2-yn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10905254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1002-36-4
Record name 2-Heptyn-1-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1002-36-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Heptyn-1-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001002364
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hept-2-yn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10905254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Heptyn-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.115.419
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is the isomerization of 2-Heptyn-1-ol to 6-Heptyn-1-ol important?

A1: The isomerization of this compound (an internal alkynol) to 6-Heptyn-1-ol (a terminal alkynol) is crucial in the synthesis of C-16 alkynic fatty acid, a potential anticancer agent []. The terminal alkyne group in 6-Heptyn-1-ol provides a reactive site for further chemical modifications necessary to construct the target molecule.

Q2: What is a convenient method for synthesizing insect sex pheromones like (Z)-7-dodecen-1-ol, and what is the role of this compound in this synthesis?

A2: A practical synthesis route for cis mono-olefinic insect sex pheromones like (Z)-7-dodecen-1-ol utilizes readily available starting materials like this compound []. This compound serves as a key intermediate, undergoing a series of reactions that include protection of the alcohol group, alkylation to introduce a specific carbon chain length, and finally, partial hydrogenation to generate the desired cis double bond. This synthetic approach offers a controlled and efficient method for producing these important signaling molecules.

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